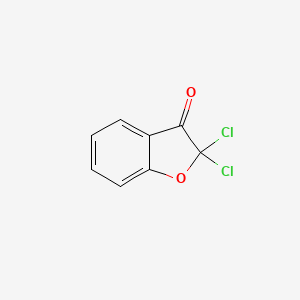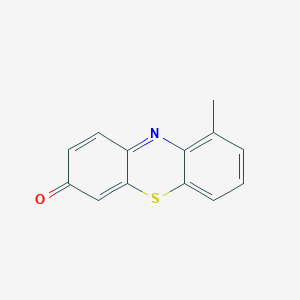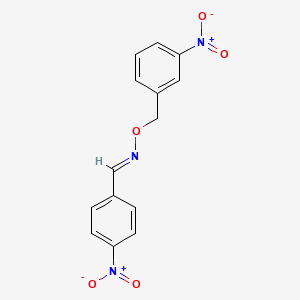
p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime: is an organic compound that features both nitro and oxime functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime typically involves the reaction of p-nitrobenzaldehyde with m-nitrobenzylamine under specific conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the oxime linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions followed by controlled oxime formation. The process requires careful handling of reagents and conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro groups can yield amines, which can further participate in various substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are typical.
Major Products:
Oxidation: p-Nitrobenzoic acid
Reduction: p-Aminobenzaldehyde
Substitution: Various substituted nitrobenzaldehyde derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Industry: In the industrial sector, the compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and oxime groups can participate in various chemical interactions, including hydrogen bonding and electron transfer, which can modulate the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
- 2-Nitrobenzaldehyde (o-nitrobenzaldehyde)
- 3-Nitrobenzaldehyde (m-nitrobenzaldehyde)
- 4-Nitrobenzaldehyde (p-nitrobenzaldehyde)
Comparison: While all these compounds share the nitrobenzaldehyde core structure, p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime is unique due to the presence of the oxime group. This additional functional group imparts distinct chemical properties and reactivity, making it suitable for specific applications that other nitrobenzaldehyde derivatives may not be able to fulfill.
Eigenschaften
CAS-Nummer |
33215-60-0 |
|---|---|
Molekularformel |
C14H11N3O5 |
Molekulargewicht |
301.25 g/mol |
IUPAC-Name |
(E)-1-(4-nitrophenyl)-N-[(3-nitrophenyl)methoxy]methanimine |
InChI |
InChI=1S/C14H11N3O5/c18-16(19)13-6-4-11(5-7-13)9-15-22-10-12-2-1-3-14(8-12)17(20)21/h1-9H,10H2/b15-9+ |
InChI-Schlüssel |
YAPIGDWFNPNBAO-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CO/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


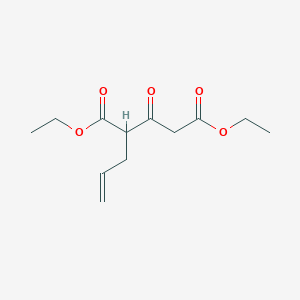
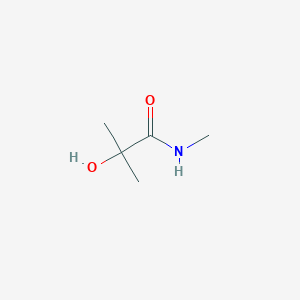

![[1,1'-Biphenyl]-4-yl diethyl phosphate](/img/structure/B14673839.png)
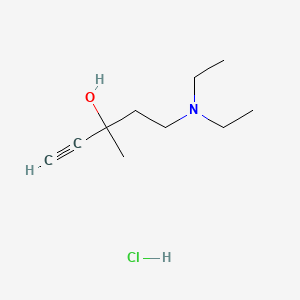
![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)
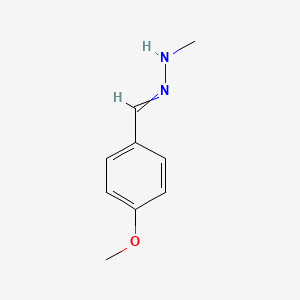

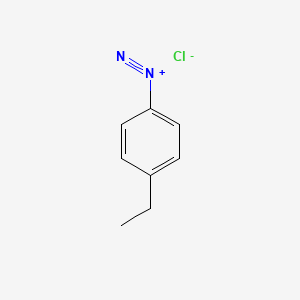
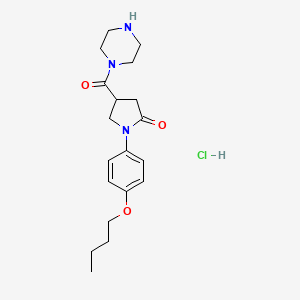
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
